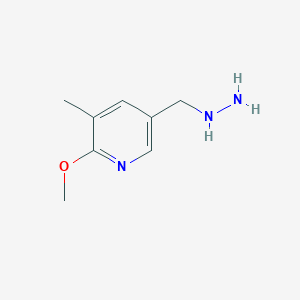
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide is a synthetic organic compound belonging to the benzofuran familyThis compound, in particular, has garnered attention due to its potential as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes .
Méthodes De Préparation
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves several key steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Oxidation: Oxidation of the dihydrobenzofuran ring can be achieved using oxidizing agents like potassium permanganate.
The major products formed from these reactions include 5-amino-2,3-dihydrobenzofuran-7-carboxamide and various substituted derivatives.
Applications De Recherche Scientifique
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential PARP-1 inhibitor, which could be useful in cancer therapy by enhancing the efficacy of DNA-damaging agents.
Biological Research: The compound is used in studies related to DNA repair mechanisms and the role of PARP-1 in cellular processes.
Industrial Applications: It may serve as a precursor for the synthesis of other biologically active benzofuran derivatives.
Mécanisme D'action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves the inhibition of PARP-1. PARP-1 is an enzyme that utilizes NAD+ to synthesize poly(ADP-ribose) chains, which are involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP-1 for survival .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide include:
2,3-Dihydrobenzofuran-7-carboxamide: Lacks the nitro group and has different biological activities.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another derivative with a different substitution pattern, showing varying degrees of PARP-1 inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its potency as a PARP-1 inhibitor compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C9H8N2O4 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H8N2O4/c10-9(12)7-4-6(11(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H2,10,12) |
Clé InChI |
GAMSIIYRKBPBNJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



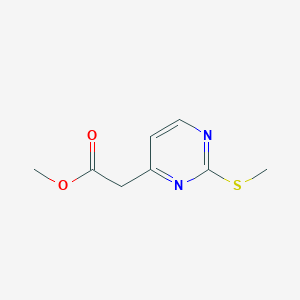
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
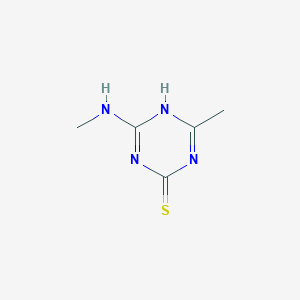
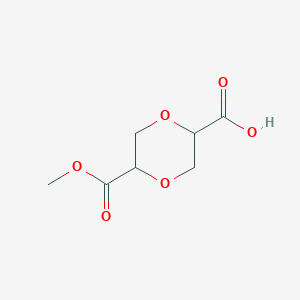
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
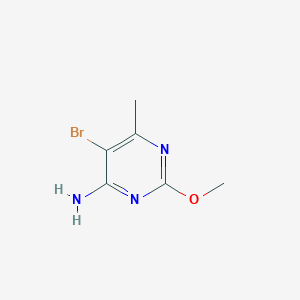
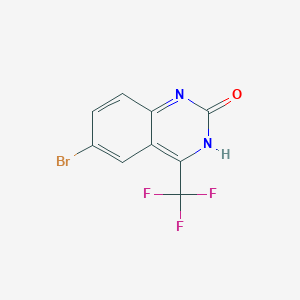
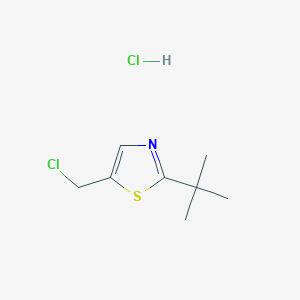

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
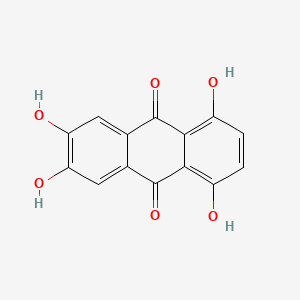
![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
